Pyrite

説明

特性

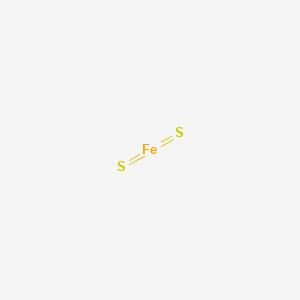

IUPAC Name |

bis(sulfanylidene)iron | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMAZVUSKIJEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Fe]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeS2 | |

| Record name | pyrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pyrite | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Iron disulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iron_disulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40892244 | |

| Record name | Pyrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey odorless powder; Insoluble in water; Marcasite: Dark colored solid in various forms; Odor of rotten eggs; Insoluble in water; [Alfa Aesar MSDS] Yellow crystalline solid; [Redox Chemicals MSDS] | |

| Record name | Iron disulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12068-85-8, 1309-36-0 | |

| Record name | Iron sulfide (FeS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12068-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron sulfide (FeS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrite (FeS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40892244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrite (FeS2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iron disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Methodologies for Pyrite

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) for Morphology and Surface Features

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the morphology and surface features of pyrite. It provides high-resolution images that reveal the surface texture, roughness, heterogeneity, and particle size of pyrite samples researchgate.netmdpi.com. SEM allows for the visualization of diverse pyrite morphologies, including small and large framboids, small crystals, large euhedral crystals, and aggregates thereof mdpi.commdpi.comresearchgate.netresearchgate.net. For instance, studies have shown small framboids (5–10 µm in diameter) composed of sub-micron pyrite crystals (0.5–1 µm), which are often porous and associated with organic matter, while larger framboids are denser mdpi.com. Syngenetic pyrites are typically small framboids with microcrystal diameters around 0.3–0.4 µm, whereas diagenetic pyrites exhibit variable shapes and larger microcrystals (greater than 0.4 µm) mdpi.com.

SEM is instrumental in observing surface alterations and the impact of environmental interactions. For example, it has been used to study the surface texture of pyrite during leaching processes, revealing differences in surface morphology between chemical and bioleaching researchgate.net. Prior to oxidation, pyrite surfaces appear smooth, but chemical leaching can etch the surface randomly, while microbial activity can lead to significant pitting and the presence of debris with crystalline morphology researchgate.netmdpi.comcopernicus.org. SEM images have also confirmed the formation of biofilms and cell distribution on pyrite surfaces after exposure to bacteria like Acidithiobacillus ferrooxidans, showing increased pitting compared to acidic medium alone mdpi.com. Furthermore, SEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), can identify different phases within pyrite samples, such as unreacted ore minerals enclosed in layers of iron oxides/hydroxides in pyrite cinder slu.seijnes.org.

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) provides insights into the nanoscale structures of pyrite, enabling the characterization of lattice spacing, grain size, and microstructures uark.edubeilstein-journals.org. TEM is particularly valuable for studying synthesized pyrite nanocrystals, revealing their particle size, morphology (e.g., cubic, spherical), and crystallinity uark.edubeilstein-journals.orgresearchgate.net. For instance, TEM images have shown iron pyrite nanocrystals with distinct lattice fringes, indicating highly crystalline nanocubes researchgate.net. The technique can also be used to observe the vitrification of pyrite crystals in samples due to ion beam effects during preparation geoscienceworld.org.

Beyond synthetic materials, TEM is crucial for understanding natural pyrite. High-resolution TEM (HRTEM) and selected-area electron diffraction (SAED) have been used to identify planar faults within pyrite crystals, which can be interpreted as single layers of marcasite (B74401) disrupting the pyrite structure rruff.info. This technique has also been applied to study the oxidation of pyrite at the atomic scale, identifying the zone where pyrite oxidizes to rust-type iron minerals and examining the microstructures of rock samples to understand how pyrite minerals transform into iron oxides psu.edu. TEM, often combined with Energy Dispersive X-ray Spectrometry (EDS), allows for elemental mapping at the nanoscale, detecting elements within pyrite crystals and identifying inclusions, such as micrometric sphalerite inclusions geoscienceworld.orgresearchgate.netresearchgate.net.

Scanning Tunneling Microscopy (STM) for Surface Characterization

Scanning Tunneling Microscopy (STM) offers atomic-resolution imaging of surface electronic state distribution, making it a powerful tool for detailed surface characterization of pyrite geoscienceworld.org. STM images of atomically flat terraces on pyrite surfaces, such as the FeS₂ {100} surface, are interpreted in terms of the electronic structure, with imaged states often localized on Fe sites geoscienceworld.org. STM can reveal differences in structure at step edges compared to terraces, potentially due to band bending and atomic position shifts, suggesting that these steps might enhance conductivity and affect pyrite's redox reactivity geoscienceworld.org.

STM has also been applied to investigate epitaxial ultrathin films of pyrite-type copper disulfide, where it can observe symmetric tunneling gaps around the Fermi level, indicating new matter states at the two-dimensional limit iphy.ac.cnarxiv.org. Furthermore, STM can be used to observe the arrangement of atoms on a surface and, when combined with theoretical calculations, can determine surface structures at the atomic level, even identifying the local formation of other structures like S₂ dimers or pyrite on chalcopyrite surfaces jst.go.jp.

Atomic Force Microscopy (AFM) for Surface Interactions

Atomic Force Microscopy (AFM) is a versatile technique used to analyze the topography of pyrite surfaces and study surface interactions at the molecular level mdpi.comscirp.orgscirp.org. AFM operates by scanning a sharp tip over a sample surface, providing resolution on the order of fractions of a nanometer mdpi.com. It is particularly effective for quantitative force analysis, allowing researchers to find reaction sites and study interaction forces between molecules and the pyrite surface scirp.orgscirp.org.

AFM studies have investigated pyrite oxidation and the adsorption of various substances. For instance, AFM has shown that pyrite oxidizes to form a structure of interconnected pillars, and xanthate can adsorb on these pillars mdpi.commendeley.com. In the presence of seawater salts, cations can cover the pyrite surface, suppressing collector adsorption mdpi.commendeley.com. AFM has also been used to study the physical structures of lipid layers on pyrite, revealing the formation of lipid bilayers and multilayers, which can decrease the rate of pyrite oxidation acs.org. Furthermore, AFM, often with amino acid-modified tips, has been employed to measure the unbinding forces and adsorption probabilities of amino acids on pyrite surfaces, providing insights into prebiotic chemistry scirp.orgscirp.orgnih.gov. AFM analysis can also reveal surface roughness and confirm that, at the atomic level, only sulfur atoms are visible on the pyrite surface, consistent with density functional theory (DFT) calculations researchgate.net.

Electron Probe Microanalysis (EPMA) for Elemental Composition and Mapping

Electron Probe Microanalysis (EPMA), also known as electron microprobe analysis (EMP), is a powerful technique for determining the elemental composition and spatial distribution (mapping) of major and trace elements within pyrite grains mdpi.commdpi.comgeoscienceworld.orguop.edu.pkrsc.org. EPMA operates by using an electron beam to excite characteristic X-rays from the sample, which are then detected to identify and quantify elements. Typical operating conditions include an accelerating voltage of 15-20 kV, a beam current of 10-20 nA, and a beam diameter of 1 μm mdpi.comgeoscienceworld.org.

EPMA analyses of pyrite reveal the concentrations of primary elements like iron (Fe) and sulfur (S), as well as trace elements such as arsenic (As), cobalt (Co), nickel (Ni), gold (Au), copper (Cu), antimony (Sb), lead (Pb), mercury (Hg), thallium (Tl), silver (Ag), and zinc (Zn) mdpi.commdpi.comgeoscienceworld.orgresearchgate.net. For example, studies on pyrite from the Zhengchong gold deposit showed varying average contents for different pyrite generations: PyI (Fe 47.18 wt%, S 53.74 wt%, As 0.37 wt%), PyII-1 (Fe 46.96 wt%, S 52.73 wt%, As 1.49 wt%), PyII-2 (Fe 46.40 wt%, S 51.58 wt%, As 3.01 wt%), PyII-3 (Fe 46.90 wt%, S 52.48 wt%, As 1.63 wt%), and PyIII (Fe 46.72 wt%, S 52.34 wt%, As 1.72 wt%) mdpi.com. Gold and other trace elements like Co, Ni, and Pb were often near or below detection limits in some pyrite generations but could be significant in others mdpi.com.

EPMA is particularly effective for elemental mapping, which illustrates compositional zoning within pyrite crystals. This zoning provides valuable insights into the crystallization processes and ore-forming environments mdpi.comgeoscienceworld.orguop.edu.pk. For instance, element mapping can show the incorporation of Co and Ni into the pyrite crystal lattice and reveal compositional zoning mdpi.com. A well-defined negative correlation between As and S is often observed, consistent with the substitution of As for S in the Fe(S₁₋ₓAsₓ)₂ solid solution mdpi.com. EPMA data can also indicate positive correlations between elements like As-Pb and As-Sb, suggesting that elements like Sb, Pb, Hg, and Tl might occur as "unstructured" impurities within As-induced misfit crystal defects geoscienceworld.org.

Table 1: Representative Elemental Composition of Pyrite Generations (wt%) from Zhengchong Gold Deposit mdpi.com

| Pyrite Generation | Fe (wt%) | S (wt%) | As (wt%) | Co (wt%) | Ni (wt%) | Au (wt%) |

| PyI | 47.18 | 53.74 | 0.37 | - | - | - |

| PyII-1 | 46.96 | 52.73 | 1.49 | - | - | - |

| PyII-2 | 46.40 | 51.58 | 3.01 | - | - | - |

| PyII-3 | 46.90 | 52.48 | 1.63 | - | - | - |

| PyIII | 46.72 | 52.34 | 1.72 | Higher | Higher | Present |

Note: '-' indicates concentrations close to or below detection limits for the specific analysis cited.

Table 2: Elemental Composition of Pyrite from Dongguashan Copper (Gold) Deposit (wt%) mdpi.com

| Pyrite Type | S (wt%) Range | Fe (wt%) Range | Co (wt%) Range | Ni (wt%) Range | As (wt%) Range | Au (wt%) Range | Ag (wt%) Range |

| Py I (Massive) | 51.27–54.78 | 45.56–48.03 | 0.01–0.96 | 0.01–0.06 | 0.01–0.82 | 0.02–0.22 | 0.02–0.29 |

| Py II (Lamellar) | Not explicitly detailed in snippet, but similar ranges expected | Not explicitly detailed in snippet, but similar ranges expected | 0.01–0.96 | 0.01–0.06 | 0.01–0.82 | 0.02–0.22 | 0.02–0.29 |

Note: Average values for Py I are S 53.07 wt%, Fe 47.02 wt%, Co 0.21 wt%, Ni 0.02 wt%, As 0.19 wt%, Au 0.09 wt%, Ag 0.05 wt%.

Elemental and Isotopic Analysis

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), also referred to as Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), is a powerful analytical technique used for the quantitative determination of elemental concentrations in various samples, including minerals like pyrite ijnes.org. This method involves introducing a sample into an inductively coupled plasma, which atomizes and excites the elements. As the excited atoms return to their ground state, they emit light at characteristic wavelengths, which are then detected and quantified.

ICP-OES is capable of analyzing a wide range of elements, providing comprehensive bulk elemental compositions of pyrite. While specific detailed research findings for pyrite using ICP-OES were not extensively detailed in the provided search results, it is recognized as a modern analytical technique for mineral characterization ijnes.org. For example, studies often combine techniques like EPMA with more sensitive methods like Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) to obtain a complete trace element profile, indicating the role of ICP-based methods in elemental analysis of pyrite mdpi.comgeoscienceworld.orgrsc.org.

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Element Mapping

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a powerful in-situ analytical technique used for high-resolution trace element mapping in minerals like pyrite. This method involves using a focused laser beam to ablate a small amount of material from the sample surface, which is then transported into an inductively coupled plasma (ICP) where it is ionized. The ions are subsequently analyzed by a mass spectrometer (MS) to determine their elemental composition. LA-ICP-MS offers excellent spatial resolution, allowing for the investigation of elemental distributions and zoning patterns within individual pyrite grains, which can reveal details about fluid evolution and crystallization processes dntb.gov.uamdpi.com.

Trace elements in pyrite can exist in two primary forms: as solid solutions within the crystal lattice or as invisible/visible micro- to nano-sized mineral inclusions dntb.gov.uaresearchgate.net. LA-ICP-MS can distinguish between these occurrences. Common trace elements analyzed in pyrite using LA-ICP-MS include gold (Au), arsenic (As), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), lead (Pb), antimony (Sb), bismuth (Bi), selenium (Se), and tellurium (Te) dntb.gov.uamdpi.comresearchgate.net. For instance, studies have shown that elements like Co, Ni, and As can enter the pyrite lattice as solid solutions, while others such as Ti may occur as mineral inclusions. Gold, Cu, Zn, Sb, and Pb can be present in both forms dntb.gov.ua.

Research findings highlight the utility of LA-ICP-MS in various geological settings. In the Luyuangou gold deposit, China, LA-ICP-MS analyses of different pyrite generations (Py1 to Py4) revealed that Py2 and Py3 were the primary gold-bearing minerals, characterized by high concentrations of As, Au, Ag, Pb, Zn, and Cu, often controlled by micro/nanoinclusions mdpi.com. Another study on the Beishan Pb-Zn ore district in South China indicated that PyII had higher contents of most trace elements, including Co, Ni, Mn, Zn, Cu, As, Sn, Se, Pb, Ag, and Bi, compared to PyI dntb.gov.ua. Furthermore, LA-ICP-MS mapping of pyrite crystals from the Dalradian Supergroup in Britain and Ireland showed that late stages are enriched in gold, tellurium, and lead researchgate.net.

The following table summarizes typical trace elements found in pyrite and their common modes of occurrence as revealed by LA-ICP-MS:

Table 1: Common Trace Elements in Pyrite and Their Modes of Occurrence

| Trace Element | Common Mode of Occurrence in Pyrite | Reference |

| Au, As | Solid solution, nano-inclusions | dntb.gov.uaresearchgate.net |

| Co, Ni | Solid solution | dntb.gov.uaresearchgate.net |

| Cu, Zn, Pb, Sb, Bi | Solid solution, micro-inclusions | dntb.gov.uamdpi.comjcu.edu.au |

| Se, Te | Solid solution | researchgate.net |

| Ag | Solid solution, micro-inclusions | dntb.gov.uajcu.edu.au |

| Mn | Solid solution | dntb.gov.ua |

| Ti | Mineral inclusions | dntb.gov.ua |

Nano-Secondary Ion Mass Spectrometry (NanoSIMS) for Trace Elements and Isotopes

Nano-Secondary Ion Mass Spectrometry (NanoSIMS) is an advanced microanalytical technique that provides exceptionally high spatial resolution (down to tens of nanometers) for the analysis of trace elements and stable isotopes within mineral grains, including pyrite geoscienceworld.orgmdpi.com. This technique uses a focused primary ion beam to sputter ions from the sample surface, which are then analyzed by a mass spectrometer. NanoSIMS is particularly valuable for studying "invisible gold" in refractory gold deposits, where gold is finely disseminated within sulfide (B99878) minerals and not readily detectable by other methods geoscienceworld.orgcameca.com.

NanoSIMS allows for detailed mapping of elemental and isotopic distributions, revealing intricate growth zoning patterns that reflect changes in fluid chemistry during mineral formation geoscienceworld.orggeoscienceworld.org. For example, studies on Carlin-type gold deposits have utilized NanoSIMS to map the distribution of Au, Cu, As, Sb, Te, and S, as well as sulfur isotope ratios (³⁴S/³²S) within ore-stage pyrite geoscienceworld.orgcameca.comutas.edu.au. Elevated gold concentrations are often correlated with increased concentrations of As, Sb, Cu, and sometimes Te, along with lower ³⁴S/³²S ratios geoscienceworld.orgcameca.comutas.edu.au. This suggests episodic incursions of gold-rich fluids during mineralization cameca.com.

The submicron resolution of NanoSIMS images has revealed systematic zoning of elements like Au, Cu, As, Sb, Te, and S within pyrite geoscienceworld.org. Quantitative NanoSIMS spot analyses on sedimentary pyrite from Carlin deposits have shown concentrations up to 1.3 ppm Au, 4 ppm Ag, 12 ppm Cu, and 7 ppm As geoscienceworld.org. The technique also allows for direct comparison of trace element concentrations with sulfur isotope ratios, providing critical insights into the genesis of hydrothermal mineral deposits geoscienceworld.org.

Sulfur Isotope Analysis (δ³⁴S) for Genetic Tracers

Sulfur isotope analysis, specifically the measurement of δ³⁴S values (the ratio of ³⁴S to ³²S relative to a standard, Vienna Canyon Diablo Troilite - V-CDT), is a widely used geochemical tool to trace the origin of sulfur and understand the physicochemical conditions of ore-forming fluids mdpi.comcameca.com. Pyrite, being a prevalent sulfide mineral, is frequently analyzed for its sulfur isotopic composition. Variations in δ³⁴S values can indicate different sulfur sources, such as magmatic, hydrothermal, biogenic, or thermochemical sulfate (B86663) reduction (TSR) cameca.comresearchgate.net.

Magmatic Sulfur: Magmatic sulfur typically exhibits δ³⁴S values close to 0‰ (ranging from approximately -3‰ to +3‰) mdpi.comresearchgate.net.

Seawater Sulfate: Seawater sulfate has a distinct δ³⁴S signature, generally around +21‰, which can be modified by processes like microbial sulfate reduction (MSR) or thermochemical sulfate reduction (TSR) researchgate.netifremer.fr.

Biogenic Sulfur: Microbial sulfate reduction often leads to significant fractionation, producing sulfides with highly negative δ³⁴S values, sometimes as low as -50‰ or even -132‰ in extreme cases diva-portal.org.

Thermochemical Sulfate Reduction (TSR): TSR can also produce sulfides with a wide range of δ³⁴S values, depending on temperature, fluid composition, and the extent of reaction researchgate.net.

Research on pyrite from various deposits demonstrates the application of δ³⁴S. In the Luyuangou gold deposit, δ³⁴S values in different pyrite generations ranged from -19.5‰ to 3.4‰ mdpi.com. Pyrite with δ³⁴S values from -0.3‰ to 1.9‰ indicated a magmatic origin, while those with lower values (e.g., -15.4‰ to -6.1‰ for Py2 and -19.5‰ to -12.4‰ for Py3) suggested sulfur derived from oxidizing fluids mdpi.com. Conversely, higher δ³⁴S values (1.1‰ to 3.4‰ for Py4) were indicative of sulfur originating from host rocks influenced by meteoric water cycles mdpi.com.

In the Jiepailing tin-beryllium polymetallic deposit, δ³⁴S values in pyrite ranged from -7.6‰ to 14.1‰, with different pyrite types showing distinct ranges, reflecting complex ore-forming processes and sulfur sources mdpi.com. For instance, PyI showed a relatively concentrated range of 2.5‰ to 5.8‰, while PyV exhibited higher values from 6.8‰ to 14.1‰ mdpi.com.

Table 2: Representative δ³⁴S Values in Pyrite from Different Origins

| Pyrite Type/Origin | δ³⁴S Range (‰ V-CDT) | Reference |

| Magmatic | -0.3 to 1.9 | mdpi.com |

| Oxidizing Fluid | -19.5 to -6.1 | mdpi.com |

| Host Rock/Meteoric Water | 1.1 to 3.4 | mdpi.com |

| Jiepailing PyI | 2.5 to 5.8 | mdpi.com |

| Jiepailing PyV | 6.8 to 14.1 | mdpi.com |

| Microbial Sulfate Reduction | Up to +132 (extreme) | diva-portal.org |

| Hydrothermal Sulfides (mixed sources) | -9.2 to +6.6 | ifremer.fr |

Mercury Isotope Analysis

Mercury (Hg) isotope analysis is an emerging technique used to trace mercury sources and pathways in various geological and environmental systems, including its occurrence in pyrite. Mercury isotopes exhibit both mass-dependent fractionation (MDF) and mass-independent fractionation (MIF), which can provide unique fingerprints for different mercury sources and transformation processes frontiersin.org. Pyrite is a significant host mineral for mercury in nature, and understanding the chemical forms and isotopic signatures of mercury within pyrite is crucial for predicting its release in environments such as acid mine drainage acs.orgresearchgate.net.

Mercury in pyrite can occur in various structural forms, including nominally divalent Hg incorporated at the Fe site, or as metacinnabar (β-HgS) nanoparticles acs.org. The isotopic composition of mercury in pyrite can provide insights into the conditions of its incorporation. For example, studies have shown that mercury stable isotope ratios can be used to assess the remobilization of sediment-bound legacy mercury in contaminated stream sediments frontiersin.org. While direct mercury isotope analysis of pyrite is complex, methods involving conversion to barium sulfate before elemental analysis/isotope ratio mass spectrometry (EA/IRMS) have been developed for sulfur isotope analysis in mercury sulfides, which can be adapted for mercury isotope studies nih.gov.

The application of Hg isotopes is expanding in tracing processes such as partitioning between dissolved and particulate phases, and methylation of inorganic mercury frontiersin.org. Although specific detailed research findings on mercury isotope fractionation within pyrite are still developing, the technique holds promise for understanding the complex biogeochemical cycling of mercury and its interaction with sulfide minerals.

Thermal Analysis Techniques

Thermal analysis techniques involve heating a sample under controlled conditions and monitoring changes in its physical or chemical properties as a function of temperature or time. These methods are invaluable for understanding the thermal behavior of pyrite, including its decomposition, oxidation, and the formation of reaction products.

Thermal Gravimetric Analysis (TGA) for Reaction Products

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as it is heated or held at a constant temperature in a controlled atmosphere. For pyrite (FeS₂), TGA is extensively used to study its thermal decomposition and oxidation processes, identifying the temperatures at which mass changes occur and inferring the nature of the reaction products researchgate.netcambridge.org.

Under non-oxidizing conditions (e.g., inert atmosphere), pyrite typically decomposes into pyrrhotite (B1172379) (Fe₁₋ₓS) and sulfur vapor (S₂) cambridge.org. This decomposition usually starts around 400-500 °C, with complete transformation to pyrrhotite occurring at higher temperatures (e.g., 600 °C) cambridge.org. For instance, pyrite has been observed to remain stable up to 773 K (500 °C), at which point it begins to decompose into pyrrhotite and S₂ gas. At 873 K (600 °C), all pyrite can transform to pyrrhotite, and further heating to 1073 K (800 °C) can lead to the formation of stoichiometric troilite (FeS) cambridge.org.

In oxidizing atmospheres (e.g., air), pyrite oxidation is a more complex process. TGA curves often show multiple weight loss or gain steps. An initial weight gain can be observed at relatively low temperatures (e.g., below 300 °C) in the presence of water vapor, attributed to the formation of iron sulfates (FeSO₄, Fe₂(SO₄)₃) cdc.govmdpi.com. This exothermic reaction is hypothesized to trigger spontaneous combustion fires in some contexts cdc.gov. Subsequent heating leads to the decomposition of these sulfates and the formation of iron oxides, such as hematite (B75146) (Fe₂O₃) and magnetite (Fe₃O₄), with the release of sulfur dioxide (SO₂) researchgate.netmdpi.comresearchgate.net. The oxidation of coal-derived pyrite, for example, has been observed to start around 400 °C, forming pyrrhotite and hematite as primary products researchgate.net.

Table 3: Pyrite Thermal Decomposition and Oxidation Products (TGA)

| Temperature Range (°C) | Atmosphere | Observed Reaction/Product | Reference |

| Below 300 | Moist Air | Weight gain, formation of FeSO₄, Fe₂(SO₄)₃ | cdc.gov |

| 350-400 | Oxidizing | Onset of oxidation, formation of pyrrhotite, magnetite | researchgate.netcambridge.org |

| 400-600 | Air | Oxidation and decomposition, SO₂ release | researchgate.netmdpi.com |

| 500-600 | Inert | Decomposition to pyrrhotite (Fe₁₋ₓS) + S₂ gas | cambridge.org |

| 547 | Oxidizing | Decomposition of FeSO₄·H₂O and Fe₂(SO₄)₃ | researchgate.net |

| 600-800 | Oxidizing | Dehydroxylation and decarbonation, formation of Fe₂O₃ | researchgate.net |

| 800 | Inert | Formation of stoichiometric troilite (FeS) | cambridge.org |

Evolved Gas Analysis (EGA) for Sulfur Dioxide Release

Evolved Gas Analysis (EGA) is often coupled with TGA (TGA-EGA) to identify and quantify the gases released during thermal decomposition or oxidation of a sample spiedigitallibrary.orgspiedigitallibrary.org. For pyrite, EGA is crucial for monitoring the release of sulfur-bearing gases, primarily sulfur dioxide (SO₂) researchgate.netmdpi.com. This is particularly important for understanding environmental implications, such as acid mine drainage, and industrial processes like roasting.

During the thermal decomposition of pyrite, especially in an oxidizing atmosphere, SO₂ is the main sulfur-containing gas evolved researchgate.netresearchgate.net. The release of SO₂ from pyrite typically occurs within specific temperature ranges, reflecting different reaction pathways and the formation of intermediate products. For instance, EGA results have shown that pyrite exhibits an emission of SO₂ in the range of 400 to 600 °C, corresponding to the oxidation and decomposition of the sulfide mdpi.com. In some studies, SO₂ release from pyrolyzed kerogen containing pyrite has been detected in the range of 400–480 °C researchgate.net.

The emission profile of SO₂ can be complex, with multiple peaks indicating different stages of decomposition. For example, a low-temperature emission with a maximum peak around 345 °C might correspond to the decomposition of organic matter, while a higher emission peak at 615 °C could be related to the presence of iron sulfate decomposition mdpi.com. Further emissions at even higher temperatures (e.g., 735 °C and 1085 °C) might be linked to the decomposition of other sulfates mdpi.com.

EGA, often in conjunction with Fourier Transform Infrared Spectroscopy (FT-IR) or Mass Spectrometry (MS), provides real-time information on the gaseous products, allowing for a comprehensive understanding of the reaction kinetics and mechanisms during pyrite's thermal treatment spiedigitallibrary.orgspiedigitallibrary.org.

Electrochemical Characterization

Zeta Potential Measurements for Surface Charge

Zeta potential measurements are a crucial electrochemical technique employed to assess the electrokinetic characteristics of pyrite (FeS₂) and understand the surface charge development at the mineral-water interface. This method is particularly valuable for elucidating the interaction mechanisms between pyrite surfaces and various chemical reagents, which is fundamental in processes such as mineral flotation and environmental remediation uclm.esresearchgate.net.

Methodology and Principles: The zeta potential, or electrokinetic potential, represents the electrical potential at the slipping plane within the electrical double layer surrounding a particle in a suspension. It is influenced by the concentration of potential-determining ions (PDIs) in the solution, primarily hydrogen (H⁺) and hydroxide (B78521) (OH⁻) ions for pyrite uclm.es. Measurements are typically conducted by preparing fine pyrite particle suspensions (e.g., less than 5 μm) in deionized water containing a supporting electrolyte, such as 10⁻³ mol/L potassium chloride (KCl). The pH of the suspension is systematically adjusted using acid (e.g., H₂SO₄) or base (e.g., NaOH) over a wide range, and the zeta potential is measured using instruments like a ZetaPALS or Malvern Instrument Nano-ZS90 analyzer mdpi.combibliotekanauki.pl. The average of multiple measurements is taken to ensure accuracy bibliotekanauki.pljournalssystem.com.

Research Findings and Influencing Factors:

The surface charge of pyrite is highly sensitive to solution chemistry, especially pH, and the presence of various ions and reagents.

Effect of pH: For pure pyrite, the surface charge is generally negative across a broad pH range, typically from pH 3 to 9 researchgate.net. The isoelectric point (IEP) or point of zero charge (PZC), where the net surface charge is zero, for pure pyrite is often reported in the acidic range, around pH 1.5 to 2.2 researchgate.net. However, depending on the degree of oxidation and specific experimental conditions, reported IEPs can vary. For instance, some studies have reported an IEP for pyrite at pH 6.8 researchgate.net. Oxidized pyrite surfaces, particularly those covered with ferric oxyhydroxides, can exhibit a positive zeta potential with an IEP around pH 9.5 mdpi.com.

Effect of Oxidation: Oxidation processes significantly influence pyrite's surface charge. The formation of oxidation products, such as iron hydroxides or oxy-hydroxy-sulphates, can decrease the magnitude of the negative electric charge on the pyrite surface, or even reverse it to positive values journalssystem.commdpi.comresearchgate.net. This alteration in surface charge due to oxidation is critical in understanding pyrite's behavior in flotation circuits and its tendency to generate acid mine drainage journalssystem.commdpi.com.

Effect of Ions and Reagents:

Monovalent Cations: The adsorption of monovalent cations (e.g., Cs⁺, K⁺, Na⁺, Li⁺) on the negatively charged pyrite surface acts as counter ions, leading to a decrease in the absolute value of the negative zeta potential. This effect is more pronounced at higher cation concentrations and generally follows the Hofmeister series (Cs⁺ > K⁺ > Na⁺ > Li⁺) in terms of their ability to reduce the negative zeta potential magnitude mdpi.com.

Flotation Reagents: Flotation reagents, such as collectors and depressants, are designed to modify the surface charge and hydrophobicity of minerals. For example, potassium amyl xanthate (PAX), a common collector, can increase the absolute value of the negative zeta potential of pyrite by promoting the dissolution of surface ferric hydroxides, thereby exposing the bare pyrite surface mdpi.com. Conversely, cationic collectors, like certain polystyrene-co-poly(n-butylacrylate) nanoparticles, can interact with the pyrite surface and change its charge from negative to positive, which is crucial for achieving selective separation in flotation processes bibliotekanauki.pl. Biosolids and humic acids can also affect pyrite's zeta potential, though their affinity might be lower compared to other sulfide minerals uclm.es.

Magnesium Ions: The presence of Mg²⁺ ions can lead to a recovery of a high positive surface potential, influencing the interaction between pyrite and other minerals like serpentine (B99607) mdpi.com.

Effect of Grinding: Mechanical processes like grinding can induce surface modifications on pyrite. Studies have shown that grinding can lead to the formation of species such as magnetite (Fe₃O₄) and oxy-hydroxy-sulphates on the pyrite surface. These newly formed species can cause a reversal in the magnitude of the zeta potential, shifting it from positive to negative at certain pH values (e.g., pH 8.3) researchgate.net.

Significance in Applications:

Zeta potential measurements provide fundamental insights into the surface chemistry of pyrite, which is vital for:

Mineral Flotation: Understanding the surface charge allows for the optimization of flotation conditions to selectively separate pyrite from valuable minerals (e.g., chalcopyrite, galena) uclm.esresearchgate.netmdpi.comjournalssystem.com. By controlling the surface charge, the adsorption of collectors and depressants can be manipulated to enhance the selectivity and recovery of target minerals researchgate.netbibliotekanauki.pl.

Environmental Contexts: The surface charge of pyrite influences its reactivity and interactions with water and other environmental components, which is critical in predicting and mitigating acid mine drainage formation researchgate.netmdpi.com.

Bioleaching and Bioremediation: The zeta potential of pyrite can affect the adhesion of microorganisms to its surface, which is relevant in bioleaching processes where bacteria facilitate mineral dissolution researchgate.net.

Table 1: Representative Zeta Potential Values and Isoelectric Points (IEP) for Pyrite under Varying Conditions

| Condition / Environment | pH Range | Zeta Potential Trend | Isoelectric Point (IEP) / Point of Zero Charge (PZC) | Reference |

| Pure Pyrite (general) | 3-9 | Typically negative | pH 1.5 - 2.2 (PZC) | researchgate.net |

| Pyrite (specific study) | 4-12 | Varies with pH | pH 6.8 | researchgate.net |

| Oxidized Pyrite | - | Can be positive | pH 9.5 | mdpi.com |

| With Mg²⁺ ions | - | More positive | - | mdpi.com |

| With Monovalent Cations | - | Decreased negative | - | mdpi.com |

| With Cationic Collector | - | Changes from negative to positive | - | bibliotekanauki.pl |

| After Grinding | - | Can reverse magnitude | pH 8.3 (due to surface species) | researchgate.net |

Note: The interactive nature of this table is simulated through its clear, structured presentation, allowing for easy data interpretation.

Geochemical and Geological Aspects of Pyrite Formation and Occurrence

Pyrite Genesis and Formation Mechanisms

Pyrite formation mechanisms are broadly categorized into hydrothermal and sedimentary processes, each occurring under distinct environmental conditions and involving specific chemical and biological interactions.

Hydrothermal environments, characterized by elevated temperatures and the circulation of hot, sulfur-rich fluids, are significant settings for pyrite formation. At temperatures below 300°C, pyrite and its polymorph, marcasite (B74401), commonly develop from an iron monosulfide (FeS) precursor phase. This precursor, which is crystalline and approaches stoichiometric FeS, undergoes progressive reactions to form intermediate phases such as mackinawite, hexagonal pyrrhotite (B1172379), and/or greigite before ultimately converting to pyrite or marcasite. thegemmuseum.gallerymurdoch.edu.augeoscienceworld.orgosti.gov

Experimental investigations demonstrate that the transformation of pyrrhotite (Fe₁₋ₓS) to iron disulfide (FeS₂) proceeds via a dissolution-reprecipitation mechanism, irrespective of oxic or anaerobic conditions. murdoch.edu.augeoscienceworld.org The specific iron disulfide mineral that forms (pyrite versus marcasite) is largely dictated by the degree of supersaturation of the solution with respect to these minerals. Pyrite preferentially forms at high saturation indices (e.g., >1000), whereas marcasite is favored under low pH conditions or in solutions deficient in S(-II) (saturation index << 1000). murdoch.edu.augeoscienceworld.org

In hydrothermal systems, pyrite can form through the direct replacement of existing minerals like pyrrhotite, and concurrently, by overgrowth from the surrounding solution. murdoch.edu.augeoscienceworld.org The nucleation of pyrite can be initiated by the reaction between ferrous iron (Fe²⁺) ions in solution and polysulfide species, which tend to concentrate on the surfaces of liquid sulfur droplets. capes.gov.br The presence of elemental sulfur, thiosulfate, or polysulfides markedly accelerates the conversion rate of FeS precursors to pyrite, with reactions occurring within minutes at 150°C. Conversely, in the absence of these specific sulfur species, the conversion rate is substantially slower. osti.govgeoscienceworld.org The nature of the precursor surface, such as pyrrhotite or sulfur surfaces, and the prevailing chemical environment, can influence the resulting crystal habits of the formed pyrite. capes.gov.br

Sedimentary pyrite, often referred to as authigenic or early diagenetic pyrite, is widely formed in anoxic sediments, particularly in organic-rich depositional environments found along continental margins. copernicus.orguwaterloo.ca This process is fundamentally dependent on microbial activity and the availability of organic matter, dissolved sulfate (B86663), and reactive iron. digitellinc.comcopernicus.orguwaterloo.ca

The formation of early diagenetic pyrite is primarily driven by microbial processes within sediments. uwaterloo.cageoscienceworld.orgiu.eduresearchgate.net Microorganisms are crucial in establishing the necessary reducing chemical environment through the decomposition of organic matter. uwaterloo.ca Microscopic examination of sedimentary pyrite grains, spanning from Archean to Jurassic ages, has revealed preserved coccoid, rod-shaped, and filamentous structures, which are interpreted as microbial remains. This evidence underscores the long-standing and intimate relationship between microbial life and pyrite genesis throughout Earth's history. geoscienceworld.orgiu.eduresearchgate.net The preservation of these microbial structures within pyrite offers invaluable insights into ancient microbial ecosystems. geoscienceworld.orgiu.eduresearchgate.net

Sulfate-reducing bacteria (SRB) are pivotal microorganisms in sedimentary pyrite formation. These anaerobic bacteria metabolize organic matter in sediments, leading to the reduction of dissolved sulfate ions (SO₄²⁻) from pore water into hydrogen sulfide (B99878) (H₂S) or sulfide (S²⁻). oup.comthegemmuseum.galleryuwaterloo.caiu.edualoki.huasrs.usfrontiersin.org The production of hydrogen sulfide by SRB represents the most significant biological source of sulfide necessary for pyrite formation in sedimentary environments. aloki.hu

Anaerobic Oxidation of Methane (B114726) coupled with Sulfate Reduction (AOM-SR) constitutes another important microbial pathway for pyrite formation, particularly prevalent in methane-rich marine sediments such as those found in cold seeps. copernicus.orggeochemicalperspectivesletters.orgmit.educopernicus.orgresearchgate.netresearchgate.net In this process, upward-diffusing methane (CH₄) is oxidized while sulfate (SO₄²⁻) is reduced, resulting in the generation of hydrogen sulfide (H₂S). copernicus.orggeochemicalperspectivesletters.orgmit.educopernicus.orgresearchgate.net This reaction typically occurs within the sulfate-methane transition zone (SMTZ), a biogeochemical interface where downward-diffusing sulfate from the overlying water column encounters upward-migrating methane. geochemicalperspectivesletters.orgmit.educopernicus.orgresearchgate.net

Intense AOM-SR activity leads to the production of substantial amounts of hydrogen sulfide, which facilitates the removal of molybdenum from pore water and its subsequent adsorption onto forming pyrite. geochemicalperspectivesletters.org Pyrite formed through AOM-SR can exhibit distinctive geochemical signatures, including highly variable and often significantly elevated δ³⁴S isotopic compositions, which serve as a valuable indicator to differentiate it from pyrite formed by organoclastic sulfate reduction. copernicus.orgmit.eduresearchgate.net Research indicates that episodic pulses of gas migration in seep environments can trigger additional pyrite formation, even in the absence of readily detectable sulfate reduction in the pore water, but marked by the presence of dissolved sulfide and high concentrations of pyrite in the sediments. copernicus.org

At low temperatures, pyrite typically does not precipitate directly from a homogeneous solution. Instead, it commonly forms from solutions initially supersaturated with respect to amorphous iron sulfide (FeS), which serves as a crucial precursor. thegemmuseum.gallerygeoscienceworld.org The conversion of amorphous iron sulfide (AVS), also referred to as iron monosulfide (FeS), to pyrite has been a subject of extensive scientific investigation. digitellinc.comthegemmuseum.gallerygeoscienceworld.orgfrontiersin.orgresearchgate.netacs.org

This conversion can proceed via several reaction pathways. A traditional mechanism involves the reaction of FeS with elemental sulfur (S⁰) to produce FeS₂ (FeS + S⁰ → FeS₂). geoscienceworld.org However, elemental sulfur itself is likely not the direct reactant; rather, its hydrolysis and reactions with H₂S generate polysulfide species, which are considered more probable reactants in this conversion. geoscienceworld.org Metastable sulfur oxyanions have also been proposed as potential reactants. geoscienceworld.org Both field observations and laboratory experiments suggest that hydrogen sulfide can sulfidize amorphous FeS to form pyrite, although the reaction rates observed in natural environments are considerably slower than those in laboratory settings. geoscienceworld.org The conversion is a multi-step process involving alterations in aqueous sulfur species and the solid-state transformation of mackinawite (a form of FeS) to pyrite, potentially through the intermediate monosulfide greigite (Fe₃S₄). frontiersin.orgresearchgate.netnih.gov The presence of oxidized surfaces on precursors or existing pyrite seeds can significantly accelerate this transformation process. researchgate.net

Table 1: Key Characteristics of Pyrite Formation Mechanisms

| Feature | Hydrothermal Pyrite Formation | Sedimentary Pyrite Formation |

| Temperature | Elevated (e.g., 150-350°C) osti.govcapes.gov.br | Ambient to low (e.g., <100°C) thegemmuseum.galleryresearchgate.net |

| Precursor Phase | Crystalline FeS (e.g., pyrrhotite, mackinawite, greigite) thegemmuseum.gallerymurdoch.edu.augeoscienceworld.orgosti.gov | Amorphous FeS (AVS), mackinawite, greigite thegemmuseum.gallerygeoscienceworld.orgfrontiersin.orgresearchgate.net |

| Dominant Mechanism | Dissolution-reprecipitation, overgrowth from solution murdoch.edu.augeoscienceworld.org | Microbial mediation, conversion of precursors thegemmuseum.gallerygeoscienceworld.orguwaterloo.cafrontiersin.org |

| Sulfur Source | H₂S(aq), polysulfides, elemental sulfur, metastable oxyanions osti.govcapes.gov.brgeoscienceworld.org | H₂S from microbial sulfate reduction oup.comthegemmuseum.galleryuwaterloo.caiu.edualoki.huasrs.us |

| Controlling Factors | Temperature, ∑S(-II) concentrations, pH, supersaturation, precursor surface murdoch.edu.augeoscienceworld.orgosti.govcapes.gov.brmurdoch.edu.au | Organic matter, sulfate, reactive iron, microbial activity, redox conditions digitellinc.comcopernicus.orguwaterloo.catandfonline.com |

| Crystal Size/Texture | Often >10 µm, randomly oriented, cube-octahedral habits murdoch.edu.augeoscienceworld.orgcapes.gov.br | Microscopic, framboidal, coccoid/rod-shaped microbial features geoscienceworld.orgiu.eduresearchgate.netresearchgate.net |

Metamorphic Pyrite Formation

Pyrite forms extensively in metamorphic rocks, often as a newly generated product of metamorphism. wikipedia.orgmdpi.comgeologyscience.com It can be found in various metamorphic rock types, including schist, gneiss, and slate. geologyscience.com During metamorphic processes, existing iron-rich minerals are subjected to elevated temperatures and pressures, leading to the formation of pyrite. geologyscience.com Pyrite is also a common mineral in high-temperature hydrothermal veins, although it can also form at lower temperatures. wikipedia.orggeologyscience.com

The behavior of pyrite during metamorphism is complex and can involve transformations with other iron sulfides. For instance, pyrrhotite (Fe₁₋ₓS) in pyritic ores has often been attributed to the breakdown of pyrite under prograde heating, which results in the release of sulfur. rruff.infocambridge.org Conversely, retrograde cooling can lead to the re-growth of pyrite as pyrrhotite releases sulfur. rruff.infocambridge.org The refractory nature of pyrite allows it to preserve some pre-metamorphic textures, which can be valuable for understanding the post-depositional history of rocks. rruff.infocambridge.org Marcasite, a dimorph of pyrite, readily converts to pyrite when heated in the presence of excess sulfur between 150 °C and 400 °C. rruff.info

Biomineralization Processes and Pyrite Formation

Biomineralization plays a fundamental role in pyrite formation, particularly in sedimentary environments. oup.comsemanticscholar.orgnih.govfishersci.ca The process is intrinsically linked to microbial activity, primarily through the action of sulfate-reducing bacteria. oup.comgeoscienceworld.org These microorganisms metabolize organic matter in sediments, reducing sulfate to sulfide (S(-II)), which then reacts with iron minerals to form pyrite. oup.comgeoscienceworld.orgcambridge.org This process is a significant component of the global sulfur cycle. oup.com

Recent research has highlighted more intricate biogenic pathways for pyrite formation beyond the direct provision of sulfide by sulfate-reducing microorganisms. cambridge.org These pathways often involve the reduction of Fe(III)-bearing minerals, such as iron(III) oxyhydroxides, silicates, and phosphates, and the involvement of intermediate sulfur species like elemental sulfur (S⁰) and polysulfides. geoscienceworld.orgcambridge.org For example, hyperthermophilic archaea, such as Thermococcales, have been shown to directly influence the formation of pyrite and greigite (Fe₃S₄) in hydrothermal systems, even at temperatures below 150 °C. cambridge.organr.fr Sulfur vesicles produced by Thermococcales can act as precursors for pyrite formation by harboring reactive sulfur on their cell surfaces. anr.fr The sulfidation of amorphous Fe(III) phosphates near cell surfaces is also suggested as a mechanism for greigite production, which may subsequently evolve into pyrite over longer periods. cambridge.organr.fr

Pyrite Morphology and Depositional Environments

The morphology of pyrite is highly sensitive to the redox conditions and geochemical environment during its formation, making it a valuable indicator for reconstructing paleo-depositional settings. nih.govmdpi.comsemanticscholar.orggeochemicalperspectivesletters.orgacs.org

Morphological Classification of Pyrite (Euhedral, Framboidal, Aggregates)

Pyrite exhibits a variety of morphological forms, which are broadly classified into euhedral, framboidal, and various aggregates:

Euhedral Pyrite: These are well-formed single crystals or clusters of crystals, often displaying distinct crystallographic faces such as cubes, octahedra, or dodecahedra. wikipedia.orgnih.govsemanticscholar.orgresearchgate.net Euhedral pyrite can range in size from nanometers to over 100 µm, and even up to centimeters. nih.govsemanticscholar.org Their morphology is influenced by factors such as temperature, pH, and the chemical composition of interstitial water. semanticscholar.org Euhedral pyrites can form during early to late diagenetic stages. nih.gov

Framboidal Pyrite: Characterized by their raspberry-like appearance, framboids are spherical or subspheroidal aggregates composed of numerous submicron-sized pyrite microcrystals. nih.govmdpi.comsemanticscholar.orgmcgill.ca These microcrystals often have euhedral shapes themselves, such as octahedra or cubes. geochemicalperspectivesletters.orgresearchgate.net Framboids are typically densely packed and can have diameters ranging from a few microns to several millimeters, though most commonly 5 to 20 µm. nih.govsemanticscholar.orgmcgill.camdpi.com

Aggregates: Beyond simple euhedral crystals or framboids, pyrite can form various aggregates, including welded pyrite (formed by overgrowth and alteration of crystals within larger framboids), pyrite microcrystals, and framework pyrite (resulting from the pyritization of organic tissues like plants or algae). nih.govsemanticscholar.org Other aggregate forms include rod-like, fossil-infilling, and polyframboid aggregates. semanticscholar.orgresearchgate.netmdpi.com

Pyrite Morphology as Paleoredox Indicator

The morphology and size distribution of pyrite framboids are widely used as proxies for inferring past redox conditions of water bodies. mdpi.comgeochemicalperspectivesletters.orgmdpi.com

Euxinic/Anoxic Conditions: The dominance of small, homogeneous pyrite framboids (typically with mean diameters less than 5 µm) suggests anoxic to euxinic depositional environments. mdpi.commcgill.camdpi.commdpi.comacs.org In such environments, a high nucleation rate and rapid precipitation of pyrite occur due to sufficient concentrations of hydrogen sulfide (H₂S) and ferrous iron (Fe²⁺) in the water column or upper sediments. mdpi.commdpi.comacs.org

Dysoxic/Suboxic Conditions: Larger and more variable sizes of framboids, as well as the presence of euhedral pyrite crystals, can indicate dysoxic or suboxic conditions. mdpi.commcgill.camdpi.com These conditions imply a longer growth time for framboids and may suggest that pyrite formation occurred at the oxic-anoxic interface within sediments, with sulfate diffusion from overlying oxygenated waters. mcgill.camdpi.com

A common paragenetic sequence observed in sediments is the evolution from early framboidal aggregates to progressively infilled aggregates, and finally to euhedral overgrowths. mcgill.ca

Textural Characteristics and Geochemical Environment Reconstruction

The textural characteristics of pyrite, alongside its morphology and sulfur isotopic composition, are crucial for reconstructing the geochemical environment of its formation. nih.govnih.govsemanticscholar.orgacs.org Different textures correspond to specific formation mechanisms and geochemical conditions. semanticscholar.org

Pyrite's chemical composition, including trace elements, can also provide information about the ore-forming fluids and the physiochemical conditions during mineral growth. diva-portal.org For example, pyrites from hydrothermal systems often show enrichment in elements like antimony (Sb) and arsenic (As), while being depleted in cobalt (Co) and selenium (Se). diva-portal.org The presence of pyrite with specific textures, such as massive framboid clusters or rod-like aggregates, can indicate special geological conditions like methane leakage or gas hydrate (B1144303) decomposition. semanticscholar.org

Size Distribution and Formation Mechanisms

The size distribution of pyrite, particularly framboids, is directly linked to its formation mechanisms and the prevailing environmental conditions. nih.govnih.govmdpi.comwikipedia.orgfishersci.com

Table 1: Pyrite Framboid Size and Associated Formation Conditions

| Pyrite Type | Typical Diameter (D) | Microcrystal Diameter (d) | Formation Mechanism/Environment | Associated δ³⁴S Values |

| Syngenetic Framboids | < 5 µm nih.govmdpi.com | ≤ 0.4 µm mdpi.com | Euxinic/Anoxic (water column/early diagenesis) mcgill.camdpi.commdpi.comacs.org | Generally negative researchgate.netmdpi.com |

| Early Diagenetic Framboids | > 5 µm nih.govmdpi.com | > 0.4 µm mdpi.com | Oxic-Dysoxic (longer growth time) mcgill.camdpi.com | Variable mdpi.com |

| Late Diagenetic Framboids | < 5 µm nih.govmdpi.com | > 0.4 µm mdpi.com | Deep burial stage mdpi.com | Positive researchgate.netmdpi.com |

| Euhedral Pyrite | Nanometers to >100 µm; up to cm nih.govsemanticscholar.org | N/A | Slow growth on pre-existing pyrite; diagenetic to metamorphic nih.govmdpi.comgeochemicalperspectivesletters.org | Variable mdpi.com |

Note: The interactivity of this table is a representation; actual interactive features would depend on the viewing platform.

The growth of pyrite can occur via a particle attachment pathway, where various morphologies, including tabular precipitates, microframboids, octahedral, and rose-like particles, represent different stages of growth. researchgate.netgeochemicalperspectivesletters.org This process contributes to the variations observed in pyrite's reactivity, isotopic composition, trace metal distribution, and morphologies. geochemicalperspectivesletters.org

Trace Element Geochemistry of Pyrite in Ore Genesis and Exploration

The trace element composition of pyrite is primarily controlled by factors such as temperature, oxygen fugacity, pH, and the composition of hydrothermal fluids and host rocks, as well as metal sources and depositional mechanisms geoscienceworld.org. This sensitivity allows pyrite to record subtle changes in the ore-forming environment, making it a powerful geochemical pathfinder in mineral exploration utas.edu.au.

Noble Metal (Au, Ag, Pt) Incorporation Mechanisms

Noble metals like gold (Au), silver (Ag), and platinum (Pt) can be incorporated into pyrite through various mechanisms, often influenced by the presence of other trace elements, particularly arsenic (As) mdpi.comresearchgate.netgeoscienceworld.org.

Semi-Metal (As, Sb) and Other Trace Element (Co, Ni, Cu, Zn, Se, Bi, Pb, Tl, Te) Distribution

Pyrite can host a wide array of semi-metals and other trace elements, with their distribution and concentrations varying significantly depending on the geological setting and fluid conditions geoscienceworld.orgutas.edu.aumdpi.com.

Table 1 provides a summary of typical trace element concentrations and their modes of occurrence in pyrite from various ore deposit types.

Table 1: Representative Trace Element Concentrations and Occurrence in Pyrite

| Element | Typical Concentration Range (ppm) | Mode of Occurrence | Associated Deposit Types | Reference |

|---|---|---|---|---|

| Au | 0.5 - 2,022 | Solid solution, nanoparticles | Carlin-type, Orogenic Au, Epithermal Au-Ag | utas.edu.auminsocam.orggeoscienceworld.orgotago.ac.nz |

| Ag | 4 - 9,790 | Solid solution (coupled with As), inclusions | Carlin-type, Epithermal Au-Ag | utas.edu.augeoscienceworld.orggeoscienceworld.org |

| Pt | Not specified (trace) | Structurally bound (influenced by S vacancies) | Orogenic Au | mdpi.com |

| As | 0 - 100,000 (10 wt.%) | Solid solution (for S or Fe), nanoparticles | Carlin-type, Hydrothermal, Sedimentary | geoscienceworld.orggeoscienceworld.orgusgs.govrruff.info |

| Sb | Not specified (high in some cases) | Solid solution | Epithermal Au-Ag | utas.edu.au |

| Co | <0.01 - 24,000 | Solid solution | Porphyry Cu-Au-Mo, IOCG, VMS | utas.edu.aumdpi.comalaska.edu |

| Ni | <0.01 - 1,000+ | Solid solution, Ni-rich pyrite cores | Porphyry Cu-Au-Mo, IOCG, Sedimentary | utas.edu.augeochemicalperspectivesletters.orgmdpi.com |

| Cu | 0.1 - 59,000 (5.9 wt.%) | Solid solution, chalcopyrite inclusions | Porphyry Cu, VMS | uchile.clgeoscienceworld.orggeoscienceworld.org |

| Zn | Erratic, high in some ore facies | Sphalerite inclusions | VMS | researchgate.net |

| Se | Up to 200 (0.02 wt.%) | Solid solution (for S) | Sedimentary, VMS, Epithermal Au-Ag | utas.edu.aurruff.inforesearchgate.net |

| Bi | Elevated, spiky patterns | Bismuth telluride microinclusions | Orogenic Au | geoscienceworld.org |

| Pb | Up to 20,000 (2 wt.%) | Solid solution, galena inclusions | Sedimentary, VMS | geoscienceworld.orggeologi.no |

| Tl | High in some cases | Solid solution | Epithermal Au-Ag | utas.edu.aufrontiersin.org |

| Te | 0.01 - 100+ | Solid solution (for S), Au-Ag-Bi telluride inclusions | Epithermal Au-Ag, Orogenic Au | geoscienceworld.orgutas.edu.au |

Trace Element Zoning in Hydrothermal Pyrite

Hydrothermal pyrite often exhibits complex chemical zoning patterns, reflecting the dynamic nature of ore-forming fluids geoscienceworld.orgfrontiersin.org. These zones can be concentric, patchy, or sectoral geoscienceworld.org.

Pyrite Chemistry as an Exploration Vectoring Tool

The chemistry of pyrite serves as a powerful vectoring tool in mineral exploration due to its ubiquitous presence and sensitivity to ore-forming processes mdpi.comingemmet.gob.penu.edu.kz.

Pyrite in Sedimentary Basins and Hydrocarbon Systems

Pyrite is a common mineral in marine and, to a lesser extent, continental sediments researchgate.net. Its formation and trace element composition in sedimentary basins can provide insights into past ocean chemistry, atmosphere oxygenation, and the genesis of basin-hosted ore deposits researchgate.net.

The trace element composition of pyrite is primarily governed by factors such as temperature, oxygen fugacity, pH, the chemical makeup of hydrothermal fluids and host rocks, as well as the sources of metals and their depositional mechanisms. geoscienceworld.org This inherent sensitivity allows pyrite to meticulously record even subtle shifts in the ore-forming environment, thereby establishing it as a potent geochemical pathfinder in the realm of mineral exploration. utas.edu.au

Noble Metal (Au, Ag, Pt) Incorporation Mechanisms

Noble metals, including gold (Au), silver (Ag), and platinum (Pt), can be integrated into the pyrite structure through various mechanisms, often influenced by the presence of other trace elements, particularly arsenic (As). mdpi.comresearchgate.netgeoscienceworld.org

Semi-Metal (As, Sb) and Other Trace Element (Co, Ni, Cu, Zn, Se, Bi, Pb, Tl, Te) Distribution

Pyrite is capable of hosting a diverse array of semi-metals and other trace elements, with their distribution and concentrations exhibiting significant variability contingent on the geological setting and fluid conditions. geoscienceworld.orgutas.edu.aumdpi.com

Table 1 provides a summary of typical trace element concentrations and their modes of occurrence in pyrite from various ore deposit types.

Table 1: Representative Trace Element Concentrations and Occurrence in Pyrite

| Element | Typical Concentration Range (ppm) | Mode of Occurrence | Associated Deposit Types | Reference |

|---|---|---|---|---|

| Au | 0.5 - 2,022 | Solid solution, nanoparticles | Carlin-type, Orogenic Au, Epithermal Au-Ag | utas.edu.auminsocam.orggeoscienceworld.orgotago.ac.nz |

| Ag | 4 - 9,790 | Solid solution (coupled with As), inclusions | Carlin-type, Epithermal Au-Ag | utas.edu.augeoscienceworld.orggeoscienceworld.org |

| Pt | Not specified (trace) | Structurally bound (influenced by S vacancies) | Orogenic Au | mdpi.com |

| As | 0 - 100,000 (10 wt.%) | Solid solution (for S or Fe), nanoparticles | Carlin-type, Hydrothermal, Sedimentary | geoscienceworld.orggeoscienceworld.orgusgs.govrruff.info |

| Sb | Not specified (high in some cases) | Solid solution | Epithermal Au-Ag | utas.edu.au |

| Co | <0.01 - 24,000 | Solid solution | Porphyry Cu-Au-Mo, IOCG, VMS | utas.edu.aumdpi.comalaska.edu |

| Ni | <0.01 - 1,000+ | Solid solution, Ni-rich pyrite cores | Porphyry Cu-Au-Mo, IOCG, Sedimentary | utas.edu.augeochemicalperspectivesletters.orgmdpi.com |

| Cu | 0.1 - 59,000 (5.9 wt.%) | Solid solution, chalcopyrite inclusions | Porphyry Cu, VMS | uchile.clgeoscienceworld.orggeoscienceworld.org |

| Zn | Erratic, high in some ore facies | Sphalerite inclusions | VMS | researchgate.net |

| Se | Up to 200 (0.02 wt.%) | Solid solution (for S) | Sedimentary, VMS, Epithermal Au-Ag | utas.edu.aurruff.inforesearchgate.net |

| Bi | Elevated, spiky patterns | Bismuth telluride microinclusions | Orogenic Au | geoscienceworld.org |

| Pb | Up to 20,000 (2 wt.%) | Solid solution, galena inclusions | Sedimentary, VMS | geoscienceworld.orggeologi.no |

| Tl | High in some cases | Solid solution | Epithermal Au-Ag | utas.edu.aufrontiersin.org |

| Te | 0.01 - 100+ | Solid solution (for S), Au-Ag-Bi telluride inclusions | Epithermal Au-Ag, Orogenic Au | geoscienceworld.orgutas.edu.au |

Trace Element Zoning in Hydrothermal Pyrite

Hydrothermal pyrite frequently exhibits intricate chemical zoning patterns, which are indicative of the dynamic nature of ore-forming fluids. geoscienceworld.orgfrontiersin.org These zones can manifest as concentric, patchy, or sectoral arrangements. geoscienceworld.org

Pyrite Chemistry as an Exploration Vectoring Tool

The chemical composition of pyrite serves as a potent vectoring tool in mineral exploration, owing to its widespread occurrence and sensitivity to ore-forming processes. mdpi.comingemmet.gob.penu.edu.kz

Pyrite in Sedimentary Basins and Hydrocarbon Systems

Pyrite is a common mineral found in marine and, to a lesser extent, continental sediments. researchgate.net Its formation and trace element composition within sedimentary basins can offer insights into ancient ocean chemistry, atmospheric oxygenation levels, and the genesis of basin-hosted ore deposits. researchgate.net

Pyrite as an Indicator of Hydrocarbon Leakage

The presence and specific characteristics of pyrite can serve as an indicator of hydrocarbon leakage in sedimentary basins. While direct explicit details on "pyrite as an indicator of hydrocarbon leakage" are not extensively covered in the provided search results, the information highlights the formation of pyrite in sedimentary environments and its sensitivity to redox conditions and fluid composition, which are indirectly linked to the presence of hydrocarbons.

Further dedicated research would be necessary to establish a direct correlation between specific pyrite characteristics and hydrocarbon leakage, but the fundamental principles of pyrite formation in organic-rich sedimentary environments suggest its potential as an indirect indicator.

Pyrite and Organic Matter Enrichment in Shales

Pyrite is a common mineral in shale gas reservoirs, and its formation is closely associated with the enrichment and preservation of organic matter frontiersin.orgacs.orghep.com.cnresearchgate.netmdpi.comresearchgate.net. Authigenic pyrite typically forms through microbial sulfate reduction coupled with the remineralization of organic matter or the anaerobic oxidation of methane in sediments copernicus.org. A reducing environment is highly conducive to both organic matter enrichment and its subsequent preservation frontiersin.orgresearchgate.netresearchgate.net.

The content of framboidal pyrite, a common morphology, exhibits a positive correlation with the total organic carbon (TOC) content and pyrolyzed free hydrocarbon (S₁) content in shales, indicating a close relationship between pyrite formation and organic matter content acs.orgresearchgate.net. Pyrite can act as a catalyst for the hydrocarbon generation from organic matter and can also protect and support organic matter pores, thereby increasing the reservoir space within shales frontiersin.orghep.com.cnresearchgate.net. The presence of higher iron content in water is also favorable for the generation and enrichment of organic matter frontiersin.org.

Pyrite in shales can manifest in various forms, including framboidal, euhedral, subhedral, spherulitic, layered, nodular, and anhedral morphologies frontiersin.orgacs.orgresearchgate.netmdpi.com. Framboidal pyrite, in particular, often signifies an occluded reduction environment frontiersin.orgresearchgate.net. Two primary genetic sequences for framboidal pyrite have been identified based on the degree of shale organic matter enrichment and its association with pyrite. The presence of organic matter between pyrite microcrystalline particles can restrict the continuous radial growth of pyrite frontiersin.orgresearchgate.netresearchgate.net.

Influence of Geological Conditions on Pyrite Formation

The geological conditions, including temperature, pH, and the chemical composition of interstitial water, significantly influence the formation and morphology of pyrite.

Temperature and pH Effects on Morphology

The morphology of euhedral pyrite is primarily controlled by temperature, pH, and the chemical composition of interstitial water mdpi.comresearchgate.netresearchgate.net. Single pyrite crystals in marine sedimentary conditions can exhibit various forms, including cubes, octahedra, dodecahedra, and their intermediate shapes, with sizes ranging from nanometers to over 100 µm mdpi.comresearchgate.net.

Experimental studies have demonstrated that both temperature and the degree of supersaturation play crucial roles in determining pyrite morphology researchgate.netucm.esscielo.brresearchgate.net. For instance, at mean temperatures around 250°C and low degrees of supersaturation, needle-like pyrite crystals are produced ucm.esresearchgate.net. An increase in the degree of supersaturation at similar temperatures tends to yield cubes with perfectly smooth faces and smaller octahedral faces ucm.esresearchgate.net. Conversely, higher temperatures (around 450°C) combined with low supersaturation can result in large striated cubes with small octahedral faces ucm.esresearchgate.net. The combination of high temperature and high supersaturation levels leads to the formation of heavily striated cubes, with or without octahedral faces ucm.esresearchgate.net. Under extremely high supersaturation, such as during quenching, morphologies can range from pyritohedral to blocky crystals, skeletal octahedra, and dendrites ucm.esresearchgate.net. The dominant crystal form can change from cubic to cubo-octahedral to octahedral to spherulitic with increasing supersaturation geoscienceworld.org. High sulfur content also stabilizes pyritohedral and octahedral morphologies scielo.brscielo.br.

The initial oxidation rates of pyrite surfaces vary depending on the crystal face. For instance, the initial oxidation rates of pyrite (210) and (111) faces are 10 to 100 times greater than that of the (100) face. In high humidity air, the initial oxidation rate of pyrite (111) is greater than (210), indicating that the (111) face is more susceptible to oxidation mdpi.com.

Table 1: Influence of Temperature and Supersaturation on Pyrite Morphology

| Temperature Range | Supersaturation Level | Dominant Morphology | Reference |

| ~250°C | Low | Needle-like crystals | ucm.esresearchgate.net |

| ~250°C | Increased | Cubes with smooth faces, small octahedral faces | ucm.esresearchgate.net |

| ~450°C | Low | Large striated cubes with small octahedral faces | ucm.esresearchgate.net |

| High | High | Heavily striated cubes (with/without octahedral faces) | ucm.esresearchgate.net |

| Quenching | Very high | Pyritohedral to blocky, skeletal octahedra, dendrites | ucm.esresearchgate.net |

| - | Increasing | Cubic to cubo-octahedral to octahedral to spherulitic | geoscienceworld.org |

Chemical Composition of Interstitial Water

The chemical composition of interstitial water plays a critical role in controlling the morphology and formation of euhedral pyrite mdpi.comresearchgate.netresearchgate.net. The primary factors governing pyrite formation are the availability of reactive iron and dissolved sulfate geoscienceworld.orggeoscienceworld.org. Hydrogen sulfide (H₂S) is a key precursor, reacting with iron compounds to form iron monosulfides (such as mackinawite, FeS) which then transform into pyrite copernicus.orgmdpi.comgeoscienceworld.orgresearchgate.netresearchgate.netnih.govdigitellinc.com.

The production of H₂S is largely driven by microbial sulfate reduction, which can be coupled with the degradation of organic matter or the anaerobic oxidation of methane copernicus.orgmdpi.comgeoscienceworld.orgresearchgate.netresearchgate.netnih.govdigitellinc.comresearchgate.net. The concentrations of active iron and sulfur ions in the sedimentary environment directly control the formation of pyrite frontiersin.org.

Variations in dissolved sulfate concentrations are commonly observed in nearshore sediments where sulfate reduction processes are significant annualreviews.org. The pore water composition also influences the extent and nature of intermediate iron sulfide phases that may form ajsonline.org. For instance, at high pH, mackinawite may precipitate preferentially due to kinetic reasons, even if pyrite is more supersaturated. Conversely, at low pH, mackinawite might become undersaturated while pyrite remains supersaturated, leading to its precipitation without competition ajsonline.org.

Trace metals, such as cobalt (Co), copper (Cu), molybdenum (Mo), nickel (Ni), and zinc (Zn), have been shown to accelerate pyrite formation in experimental settings. This acceleration may occur through the formation of metal-rich nanoparticles that serve as nucleation sites or by influencing the reactivity and formation of polysulfides goettingen-research-online.de.

Methane Leakage and Gas Hydrate Decomposition

Methane leakage and/or the decomposition of gas hydrates significantly influence pyrite formation, often leading to an anomalous enrichment of pyrite with distinct morphological textures mdpi.comresearchgate.netresearchgate.netmdpi.com. The morphology and geochemistry of pyrite are strongly affected by methane seepage activity mdpi.comresearchgate.netresearchgate.netmdpi.com.

A key process in methane-rich sediments is the anaerobic oxidation of methane (AOM) coupled with sulfate reduction (AOM-SR). This process generates a substantial amount of H₂S, which in turn promotes pyrite precipitation copernicus.orgmdpi.comgeoscienceworld.orgresearchgate.netresearchgate.netnih.govresearchgate.net. In the sulfate-methane transition zone (SMTZ), a zone where methane is oxidized by sulfate, pyrite is frequently enriched and exhibits a wide range of sizes and textures mdpi.comresearchgate.netmdpi.com.

Characteristic pyrite morphologies associated with methane seepage and gas hydrate decomposition include massive framboid clusters and rod-like aggregates mdpi.comresearchgate.netmdpi.com. Framboids found in methane seepage areas often display a larger mean diameter (>20 µm) and a higher standard deviation (>10 µm) compared to those formed under normal conditions. These features can serve as indicators for identifying past or present methane leakage and/or gas hydrate decomposition mdpi.commdpi.com.